molecular formula C6H8BiO7 B046673 Bismuth citrate CAS No. 813-93-4

Bismuth citrate

Katalognummer: B046673
CAS-Nummer: 813-93-4
Molekulargewicht: 401.10 g/mol
InChI-Schlüssel: VQPCQWLJWPSVAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Direct Precipitation Method Using Bismuth Nitrate and Citrate Solutions

The most widely documented industrial method involves the reaction between bismuth nitrate Bi(NO3)3\text{Bi(NO}_3\text{)}_3 and citrate salts (e.g., sodium citrate) in aqueous media. According to CN103864605A, this one-step synthesis achieves yields exceeding 98% under optimized conditions .

Reaction Mechanism and Stoichiometry

The process relies on the stoichiometric interaction of Bi3+\text{Bi}^{3+} ions with citrate anions (C6H5O73\text{C}_6\text{H}_5\text{O}_7^{3-}) under controlled pH and temperature. The molar ratio of bismuth nitrate to citrate is critical, with a 1:1.01–1.3 ratio minimizing unreacted precursors while preventing citrate excess from complicating purification . The general reaction is:

Bi(NO3)3+C6H5O7Na3BiC6H5O7+3NaNO3\text{Bi(NO}3\text{)}3 + \text{C}6\text{H}5\text{O}7\text{Na}3 \rightarrow \text{BiC}6\text{H}5\text{O}7 + 3\text{NaNO}3

Process Parameters and Optimization

Key variables influencing yield and purity include:

ParameterOptimal RangeEffect on Product
Temperature60–80°CHigher temps accelerate reaction
Reaction Time1–6 hoursProlonged duration ensures completion
Agitation Speed50–250 rpmPrevents localized concentration
pH2.9–5.0Maintains citrate solubility

Data from Example 2 of CN103864605A demonstrate that reacting 3900 g of 18.25% Bi(NO3)3\text{Bi(NO}_3\text{)}_3 with sodium citrate at 80°C for 1 hour yields 707.3 g of product (98.6% yield) with 52.43% bismuth content . Extending the reaction to 4 hours at 70°C marginally improves purity to 52.49% Bi .

Post-Synthesis Processing

Post-reaction steps include:

  • Decantation : Removal of supernatant containing residual nitrate ions.

  • Washing : Purified water (600 mL per 500 g precursor) eliminates soluble byproducts.

  • Drying : Vacuum drying at ≤0.8 MPa and 90°C for 8 hours ensures minimal thermal degradation .

Ammonium Complexation for Pharmaceutical Formulations

GB2236479A details an alternative approach for producing orally administrable bismuth ammonium citrate, emphasizing solubility and bioavailability .

Stepwise Ammonia Addition

The method involves incremental addition of ammonia (NH3\text{NH}_3) to a slurry of this compound powder in water (20% of final volume). Clarification of the mixture indicates full complexation, yielding a solution containing 20–27% w/v this compound . The reaction proceeds as:

BiC6H5O7+NH3[Bi(NH3)x(C6H5O7)]n\text{BiC}6\text{H}5\text{O}7 + \text{NH}3 \rightarrow [\text{Bi(NH}3\text{)}x(\text{C}6\text{H}5\text{O}_7)]^{n-}

Formulation Enhancements

To improve stability and palatability, the patent recommends:

  • Sweeteners : Sucrose syrup (30–50% w/v) masks metallic taste.

  • Preservatives : Benzoates or sorbates prevent microbial growth.

  • Flavoring Agents : Peppermint or citrus extracts enhance patient compliance .

A representative formulation contains 235 mg this compound per 5 mL, achieving therapeutic concentrations for Campylobacter pylori eradication .

Structural and Spectroscopic Characterization

Comparative studies of solid-state bismuth citrates reveal structural diversity dependent on synthesis conditions. Crystalline products often feature polymeric networks with bridging citrate ligands, as shown by X-ray diffraction .

Thermal Stability Analysis

Thermogravimetric analysis (TGA) under N2\text{N}_2 atmosphere shows:

  • Dehydration : 50–150°C (5–8% mass loss).

  • Citrate Decomposition : 200–400°C (exothermic peaks at 280°C).

  • Residue : Bi2O3\text{Bi}_2\text{O}_3 above 600°C (82–85% mass retention) .

Infrared Spectral Features

Key IR absorptions (cm⁻¹) include:

  • 1590–1610: Asymmetric carboxylate stretching.

  • 1400–1420: Symmetric carboxylate stretching.

  • 1260–1280: C–O–H bending of citrate hydroxyl .

Industrial-Scale Challenges and Solutions

Nitrate Byproduct Management

The direct precipitation method generates 3 moles of NaNO3\text{NaNO}_3 per mole of this compound. Economical nitrate removal strategies include:

  • Ion Exchange : Strong-base resins (e.g., Amberlite IRA-400) reduce nitrate to <10 ppm.

  • Crystallization : Cooling spent liquor to 5°C precipitates 95% of nitrates .

Particle Size Control

Pharmaceutical-grade this compound requires D(50) < 50 μm. Patent CN103864605A achieves this via:

  • High-Shear Mixing : 250 rpm agitation during precipitation.

  • Micronization : Jet milling of dried product .

Regulatory Compliance and Quality Assurance

All documented methods emphasize adherence to pharmacopeial standards:

ParameterUSP35 RequirementTypical Result
Bismuth Content50–54%52.4–52.5%
Heavy Metals<20 ppm<5 ppm
Loss on Drying<2%0.8–1.2%

Batch analyses from Example 3 (CN103864605A) show 98.7% yield with 52.41% Bi, confirming reproducibility .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bismuth Compounds

Structural and Functional Differences

Compound Key Structural Features Primary Applications
Bismuth Subsalicylate Layered structure with Bi³⁺, O²⁻, and salicylate anions Gastrointestinal disorders (e.g., Pepto-Bismol), antimicrobial, anti-inflammatory
Ranitidine Bismuth Citrate Hybrid complex combining ranitidine (H₂ antagonist) and this compound Dual-action therapy: acid suppression + <i>H. pylori</i> eradication
Colloidal Bismuth Subcitrate (CBS) Colloidal nanoparticles with citrate ligands <i>H. pylori</i> suppression, ulcer healing
Bismuth Potassium Citrate Potassium salt of this compound; monomeric in solution Gastroprotective agent, limited pharmacokinetic data

Pharmacokinetic Profiles

|-------------------------|----------------------------------|----------------------------------|------------------------------------| | Cmax (ng/mL) | Not reported | 25.6 ± 29.4 (Test) | ~50–100 (estimated) | | Tmax (h) | 0.5–1 (degradation-dependent) | 0.5 | 1–2 | | Half-life (h) | Variable (pH-dependent) | 6.6 | 8–12 | | Absorption Pathway | Iron transport/FecA receptors | Passive diffusion | Passive diffusion + active transport |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing bismuth citrate in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting bismuth salts (e.g., Bi(NO₃)₃) with citric acid under controlled pH and temperature. Characterization requires:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • FTIR spectroscopy to identify citrate ligand coordination .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.
  • Solubility testing in water, methanol, and DMSO (common solvents for further applications) .
    • Data Table :
PropertyObservation (this compound)Method UsedReference
Solubility in waterLowGravimetric
Thermal stabilityStable up to 200°CTGA

Q. How do researchers ensure reproducibility in this compound-based experiments?

  • Methodological Answer : Reproducibility hinges on:

  • Standardized synthesis protocols (e.g., molar ratios, pH control).
  • Detailed documentation of reaction conditions (time, temperature, stirring rate).
  • Cross-validation using multiple analytical techniques (e.g., XRD and NMR for structural confirmation) .
    • Common Pitfalls : Variability in citrate ligand binding modes can lead to inconsistent results. Mitigate by repeating experiments under identical conditions and reporting deviations .

Advanced Research Questions

Q. What mechanisms underlie the pH-dependent solubility of this compound, and how can this be exploited in drug delivery systems?

  • Methodological Answer :

  • Mechanism : this compound forms insoluble polynuclear complexes at neutral pH but dissolves in acidic environments (e.g., stomach pH). This property is leveraged for targeted drug release .
  • Experimental Design :

Conduct pH-solubility profiling using titration assays.

Use dynamic light scattering (DLS) to monitor particle size changes across pH gradients.

Validate with in vitro dissolution studies simulating gastrointestinal conditions .

  • Data Contradiction Note : Some studies report anomalous solubility in polar aprotic solvents (e.g., DMSO), necessitating re-evaluation of coordination chemistry .

Q. How can conflicting data on this compound’s cytotoxicity be resolved in biomedical research?

  • Methodological Answer : Contradictions often arise from:

  • Cell line variability : Test across multiple cell types (e.g., HEK293 vs. HepG2).
  • Dosage thresholds : Perform dose-response curves to identify safe vs. toxic concentrations.
  • Assay interference : Bismuth’s optical properties may skew colorimetric assays (e.g., MTT). Use alternative methods like flow cytometry or ATP-based luminescence .
    • Case Study : A 2023 study found discrepancies in LD₅₀ values due to inconsistent particle dispersion methods. Standardize sonication protocols to minimize aggregation .

Q. What advanced spectroscopic techniques are suitable for probing this compound’s coordination chemistry?

  • Methodological Answer :

  • Extended X-ray absorption fine structure (EXAFS) : Resolves Bi-O bond lengths and coordination numbers.
  • Solid-state NMR : Identifies citrate ligand conformation in the crystalline lattice.
  • Raman spectroscopy : Detects citrate vibrational modes influenced by metal binding .
    • Data Table :
TechniqueApplicationLimitations
EXAFSLocal atomic structureRequires synchrotron access
Solid-state NMRLigand dynamicsLow sensitivity for Bi

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

  • Methodological Answer :

  • Density functional theory (DFT) : Predicts stable coordination geometries and electronic properties.
  • Molecular dynamics (MD) : Simulates solvent interaction and dissolution kinetics.
  • Validation : Compare computational results with experimental XRD and spectroscopic data .

Q. Guidelines for Data Interpretation

  • Contradiction Analysis : Use systematic reviews (PICOT framework) to contextualize findings. For example:
    • Population : this compound nanoparticles vs. bulk material.
    • Intervention : pH adjustment vs. ligand substitution.
    • Outcome : Solubility vs. bioactivity .
  • Ethical Reporting : Disclose synthesis batch variations and instrument calibration details to enhance reproducibility .

Eigenschaften

CAS-Nummer

813-93-4

Molekularformel

C6H8BiO7

Molekulargewicht

401.10 g/mol

IUPAC-Name

5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

InChI

InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI-Schlüssel

VQPCQWLJWPSVAC-UHFFFAOYSA-N

SMILES

C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O

Kanonische SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi]

Key on ui other cas no.

813-93-4

Synonyme

Bi-citrate
Biselic
Bismofarma
bismuth citrate
bismuth subcitrate
bismuth tripotassium dicitrate
colloidal bismuth subcitrate
De-Nol
De-Noltab
DeNol
Gastrodenol
Sucrato
tripotassium-dicitrato bismuthate
Ventrisol-polfa

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of bismuth oxynitrate (22.96 g) and citric acid (33.60 g) in water (80 ml) was heated on a steam bath with frequent stirring for 30 min, by which time one drop of the suspension added to weak aqueous ammonia gave a clear solution. The mixture was diluted with water, filtered, and the residue washed well with water until free of nitrate and excess citric acid. The residue was dried under vacuum to give the title compound (32.18 g).
Quantity
22.96 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth citrate
Reactant of Route 2
Bismuth citrate
Reactant of Route 3
Bismuth citrate
Reactant of Route 4
Bismuth citrate
Reactant of Route 5
Bismuth citrate
Reactant of Route 6
Bismuth citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.